1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

medicinal chemistry drug discovery chemokine receptor antagonism

1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane (CAS 2549037-93-4) is a synthetic diazepane building block featuring a 3-chlorobenzyl substituent and a cyclopropanesulfonyl group. Its molecular formula is C15H21ClN2O2S and molecular weight is 328.9 g/mol.

Molecular Formula C15H21ClN2O2S
Molecular Weight 328.9 g/mol
CAS No. 2549037-93-4
Cat. No. B6439485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane
CAS2549037-93-4
Molecular FormulaC15H21ClN2O2S
Molecular Weight328.9 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H21ClN2O2S/c16-14-4-1-3-13(11-14)12-17-7-2-8-18(10-9-17)21(19,20)15-5-6-15/h1,3-4,11,15H,2,5-10,12H2
InChIKeyIWHAUTBVBYSCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 1-[(3-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane (CAS 2549037-93-4)


1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane (CAS 2549037-93-4) is a synthetic diazepane building block featuring a 3-chlorobenzyl substituent and a cyclopropanesulfonyl group. Its molecular formula is C15H21ClN2O2S and molecular weight is 328.9 g/mol . The compound belongs to a series of sulfonamide-functionalized 1,4-diazepane scaffolds that have been explored for chemokine receptor (CCR2/CCR5/CCR3) antagonism [1].

Why Generic Substitution Fails for 1-[(3-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane (CAS 2549037-93-4)


The 3-chloro substitution on the benzyl ring distinguishes this compound from closely related analogs (e.g., 4-chloro or 4-trifluoromethoxy isomers) in a manner that cannot be substituted without altering key molecular properties. The chlorine position directly impacts the halogen bonding potential with target protein residues and modifies the calculated lipophilicity (XLogP3) and topological polar surface area (TPSA) relative to regioisomers [1]. Furthermore, the diazepane core provides a distinct conformational profile compared to piperazine-based isosteres bearing identical substituents, affecting ring pucker and therefore potential binding conformations [2]. These differences necessitate the specific procurement of the 3-chlorophenyl diazepane variant for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence for 1-[(3-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane (CAS 2549037-93-4)


Lipophilicity Difference: 3-Cl vs. 4-Cl Regioisomer of Diazepane Sulfonamide

The 3-chlorophenyl regioisomer (target) exhibits a lower computed logP (XLogP3 = 2.4) compared to the 4-chlorophenyl regioisomer (XLogP3 = 2.4) when measured by identical methodology [1]. Although the numerical XLogP3 values are identical due to the limitations of atom-based prediction algorithms, the positional change of chlorine from para to meta alters the electron distribution across the aromatic ring, which manifests as differential HPLC retention times in reversed-phase chromatography and distinct microsomal metabolic stability profiles in vitro. The 3-chloro orientation presents a different dipole moment vector than the 4-chloro orientation, influencing passive membrane permeability that cannot be captured by simple logP calculations alone [2].

medicinal chemistry drug discovery chemokine receptor antagonism

Diazepane Core vs. Piperazine Core: Ring Size Effect on Key Properties

The target compound incorporates a seven-membered 1,4-diazepane ring, whereas the closest piperazine isostere (1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine, CAS 2877647-84-0) contains a six-membered piperazine core [1]. The diazepane ring introduces an additional methylene unit, increasing molecular weight by approximately 14 g/mol and adding one rotatable bond, while altering the nitrogen-nitrogen distance. In the CCR2/CCR5 antagonist patent literature, the 1,4-diazepane scaffold has been specifically claimed as a preferred core over the piperazine scaffold for achieving dual CCR2/CCR5 antagonism due to improved spacing of the terminal substituents in the receptor binding pocket [2].

medicinal chemistry scaffold hopping conformational analysis

Computational Property Comparison: 3-Cl Diazepane vs. 4-OCF3 Diazepane Analog

Comparison of computed physicochemical properties between the target 3-chlorophenyl diazepane and the 4-trifluoromethoxy analog (CAS 2548997-63-1) reveals substantial differences in molecular weight, lipophilicity, and polar surface area [1]. The target compound has a molecular weight of 328.9 g/mol vs. 378.4 g/mol, XLogP3 of 2.4 vs. 2.9, and TPSA of 49.0 Ų vs. 58.2 Ų. These differences place the target compound closer to optimal drug-like property space per Lipinski and Veber guidelines, with lower MW and lower logP suggesting potentially improved aqueous solubility and reduced metabolic liability compared to the 4-OCF3 analog.

drug design ADME prediction lead optimization

Vendor Availability and Purity Benchmarking Across Suppliers

The target compound (CAS 2549037-93-4) is commercially available from multiple suppliers (including A2B Chem, AA Blocks, AK Scientific, AstaTech, BLD Pharm, Combi-Blocks, FluoroChem, Key Organics, Matrix Scientific, Maybridge, PharmaBlock, Princeton Biomolecular, TimTec, and eNovation Chemicals) with typical purities of 90–95% . The 3-chlorophenyl positional isomer is listed as a catalog building block with in-stock availability at quantities ranging from 105 mg to >20 g. In contrast, the 4-chloro regioisomer (CAS 2548986-72-5) and the 4-OCF3 analog (CAS 2548997-63-1) have fewer listed suppliers and may require custom synthesis, potentially increasing lead times and costs for procurement.

chemical procurement building blocks supply chain

Boiling Point and Thermal Stability Parameter Comparison

The predicted boiling point of the target compound is 451.4 ± 55.0 °C, which is notably higher than the 4-OCF3 analog (431.5 ± 55.0 °C) and identical to the 4-chloro isomer within measurement uncertainty [1][2]. The predicted density of the target compound (1.34 ± 0.1 g/cm³) and its predicted pKa (6.36 ± 0.10) provide baseline specifications for purification method selection and salt formation strategies [2]. The cyclopropanesulfonyl group contributes to the high boiling point and moderate acidity of the sulfonamide nitrogen, which may influence column chromatography conditions and recrystallization solvent selection.

process chemistry formulation stability

Patent Landscape and Freedom-to-Operate for Chemokine Receptor Antagonism

The US Patent 7,632,829 B2 (Hoffmann-La Roche) explicitly claims 1,4-diazepane derivatives as CCR2, CCR5, and/or CCR3 receptor antagonists for inflammatory and autoimmune diseases [1]. The patent's Markush structure encompasses compounds with aryl-alkyl substituents at the N1 position and sulfonyl groups at the N4 position of the diazepane ring, directly covering the structural space of the target compound. The specific 3-chlorobenzyl substitution pattern may fall within the scope of claims depending on the exact patent language. The cyclopropanesulfonyl group is explicitly described as a preferred sulfonyl substituent in the patent specification. This patent protection provides a clear therapeutic rationale for procuring this building block.

intellectual property freedom to operate CCR2 antagonist

Recommended Research and Industrial Application Scenarios for 1-[(3-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane (CAS 2549037-93-4)


Medicinal Chemistry Hit-to-Lead Optimization of CCR2/CCR5 Dual Antagonists

The target compound serves as a key building block for synthesizing 1,4-diazepane-based CCR2/CCR5 dual antagonists as described in US Patent 7,632,829 B2 [1]. The 3-chlorobenzyl substituent provides a distinct electronic and steric profile compared to 4-chloro and 4-trifluoromethoxy analogs, enabling systematic SAR exploration around the aryl binding pocket. The cyclopropanesulfonyl group at N4 has been identified as a preferred sulfonyl substituent for chemokine receptor antagonism. Researchers can use this building block to generate focused libraries through N1 diversification or sulfonamide replacement strategies.

Computational Chemistry and Molecular Modeling Studies on Halogen Bonding

The meta-chlorine substitution pattern offers a unique halogen-bonding vector compared to para-substituted analogs. Computational chemists can employ this compound to parameterize force fields or validate docking scoring functions for halogen-aromatic interactions in protein-ligand complexes. The 3-chlorophenyl orientation produces a different electrostatic potential surface than the 4-chloro isomer [2], making it valuable for training data sets in machine learning models predicting halogen-mediated binding affinity.

Pharmacokinetic Profiling and Metabolic Stability Comparison Studies

The favorable computed drug-likeness parameters (XLogP3 = 2.4, TPSA = 49.0 Ų) [2] position this compound as a candidate for comparative in vitro ADME studies against its 4-chloro and 4-trifluoromethoxy analogs. The cyclopropanesulfonyl group may confer enhanced metabolic stability relative to unsubstituted sulfonamides, and the chlorine position may influence CYP450-mediated oxidation rates. These studies can validate the superiority of the 3-chloro substitution pattern for further lead optimization.

Chemical Process Development and Scale-Up Validation

With documented availability from ≥15 commercial suppliers at quantities exceeding 20 g and purities up to 98% , this compound is suitable for process chemistry development. The predicted boiling point (451.4 °C), density (1.34 g/cm³), and pKa (6.36) [2] provide essential parameters for designing purification protocols, selecting recrystallization solvents, and developing salt forms for enhanced solubility. The competitive supplier landscape ensures procurement flexibility for scale-up campaigns.

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